molecular formula C7H13NO3 B13030769 Methyl 3-hydroxypiperidine-4-carboxylate

Methyl 3-hydroxypiperidine-4-carboxylate

Cat. No.: B13030769
M. Wt: 159.18 g/mol
InChI Key: HQKZHTMCCQXVSB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypiperidine-4-carboxylate: is a piperidinecarboxylate ester that is the methyl ester of 3-hydroxypiperidine-4-carboxylic acid. This compound is a secondary alcohol and a metabolite, playing a significant role in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxypiperidine-4-carboxylate typically involves the esterification of 3-hydroxypiperidine-4-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxypiperidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxypiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by interacting with receptors or other cellular components .

Comparison with Similar Compounds

  • Methyl 4-hydroxypiperidine-3-carboxylate
  • Piperidine-3-carboxylate
  • Piperidine-4-carboxylate

Comparison: Methyl 3-hydroxypiperidine-4-carboxylate is unique due to its specific structural configuration, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3-hydroxypiperidine-4-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3

InChI Key

HQKZHTMCCQXVSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNCC1O

Origin of Product

United States

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